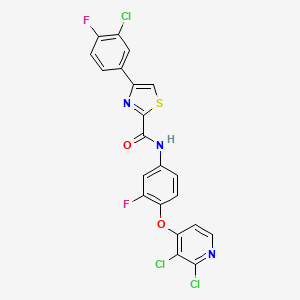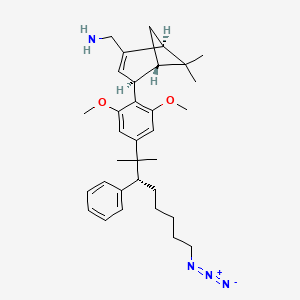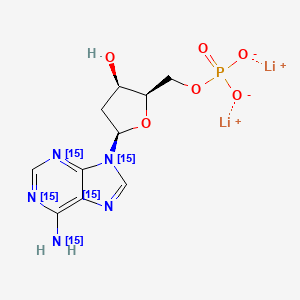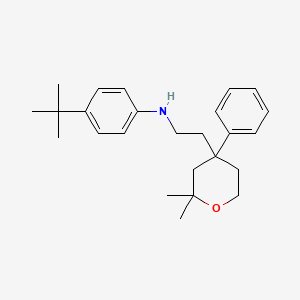![molecular formula C37H35N2NaO6S2 B12369049 sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant blue color and is commonly referred to as Brilliant Blue FCF or FD&C Blue No. 1. This compound is widely used in processed foods, pharmaceuticals, dietary supplements, and cosmetics due to its stability and non-toxic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline derivative, followed by oxidation . The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other purification techniques to ensure high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent quality control measures to ensure consistency and purity. The final product is often formulated into a suitable form, such as a powder or granules, for ease of use in various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenylmethyl groups.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the azaniumylidene groups.
Substitution: Substitution reactions are common, where functional groups on the benzene rings can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a pH indicator and a tracer dye due to its distinct color change properties under different pH conditions.
Biology: In biological research, it is employed in staining techniques to visualize cellular components and structures. It is also used in electrophoresis to track the movement of molecules.
Medicine: In the medical field, it is used in diagnostic procedures and as a marker in various assays. Its non-toxic nature makes it suitable for use in medical devices and pharmaceuticals.
Industry: Industrially, it is used in the manufacturing of cosmetics, soaps, and shampoos. It is also utilized in the food industry to color products like candies, beverages, and baked goods .
Mécanisme D'action
The compound exerts its effects primarily through its interaction with light, absorbing specific wavelengths and reflecting others, which gives it its characteristic blue color. In biological systems, it can bind to proteins and other macromolecules, allowing for visualization and tracking. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to its staining and coloring properties .
Comparaison Avec Des Composés Similaires
- Trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-phenylmethyl]-3-methylanilino]methyl]benzenesulfonate
- Calcium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
Uniqueness: Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is unique due to its high solubility in water and its stability under various conditions. It is also one of the oldest FDA-approved color additives, making it a reliable choice for many applications .
Propriétés
Formule moléculaire |
C37H35N2NaO6S2 |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
Clé InChI |
XKTMIJODWOEBKO-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


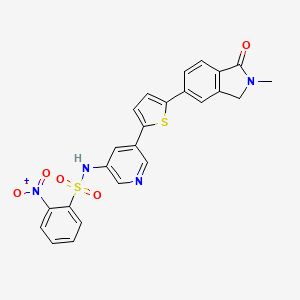
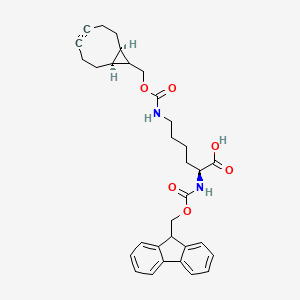

![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
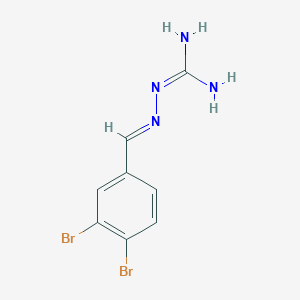
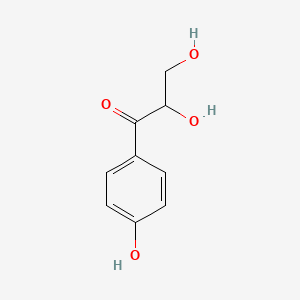
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
